molecular formula C22H27N3O5 B2414959 ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-19-3

ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2414959
CAS No.: 1004172-19-3
M. Wt: 413.474
InChI Key: ORQRXZVZKOVNAC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-methyl-5-[2-(2-morpholin-4-ylethylamino)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-3-30-22(28)17-15(2)24-19(18(17)16-7-5-4-6-8-16)20(26)21(27)23-9-10-25-11-13-29-14-12-25/h4-8,24H,3,9-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQRXZVZKOVNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 336.40 g/mol. The structure features a pyrrole ring substituted with various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For example, a series of pyrrole-based compounds were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the pyrrole ring was crucial for this activity, suggesting that modifications to the substituents could enhance efficacy.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A1512
Compound B2018
Ethyl 2-methyl...1815

Table 1: Antimicrobial activity of selected pyrrole derivatives

Antitumor Activity

In vitro studies have shown that some pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has demonstrated potential in inhibiting tumor cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Enzyme Inhibition

Pyrrole compounds have also been investigated for their ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, certain derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Ethyl 2-methyl... may exhibit similar properties, warranting further investigation into its enzyme inhibitory potential.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several pyrrole derivatives and tested their antimicrobial properties using standard disk diffusion methods. Ethyl 2-methyl... showed promising results, particularly against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections.
  • Cytotoxicity Assays : Another study focused on the cytotoxic effects of ethyl 2-methyl... on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. What statistical methods optimize reaction conditions for scale-up?

  • Methodology :
  • DoE (Design of Experiments) : Use a Central Composite Design to model effects of temperature, catalyst loading, and stoichiometry.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., hydrolysis) .

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